4-Methylquinazolin-2(1H)-one
Overview
Description
4-Methylquinazolin-2(1H)-one is a chemical compound that is often used as an impurity in the synthesis of pharmaceuticals . It is a part of the quinazoline family, which are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It is often synthesized as an impurity in the production of Linagliptin, a drug used to treat type 2 diabetes .Molecular Structure Analysis
The molecular structure of this compound is complex. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. One study has shown that the organic base-catalyzed mechanism of chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4-(1H,3H)-dione has been studied by means of density functional theory (DFT) calculations on such reactions in the presence of two typical organic guanidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are complex. It has a molecular weight of 159.19 g/mol .Scientific Research Applications
Anticancer Applications
4-Methylquinazolin-2(1H)-one and its derivatives have shown promise in anticancer research. A study by Cui et al. (2017) identified a compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibiting high antiproliferative activity against a human tumor cell line panel and disrupting tumor vasculature without significant toxicity (Cui et al., 2017). Similarly, Sirisoma et al. (2009) discovered a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, effective in inducing apoptosis in cancer cells and possessing high blood-brain barrier penetration, making it a potential candidate for brain tumor treatment (Sirisoma et al., 2009).
Anti-inflammatory and Antimicrobial Applications
Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives with promising anti-inflammatory and antimicrobial activities. These derivatives were found to inhibit TNF-α and IL-6, showing potential as therapeutic agents for inflammatory and infectious diseases (Keche & Kamble, 2014).
Corrosion Inhibition
Studies by Kadhim et al. (2017) and Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors. These compounds demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments, offering potential applications in industrial maintenance (Kadhim et al., 2017), (Errahmany et al., 2020).
Synthesis and Catalysis
Several studies have focused on the synthesis of quinazolinone derivatives. For instance, Chen et al. (2007) reported the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using eco-friendly methods involving ionic liquids (Chen et al., 2007). Ghorbani‐Choghamarani and Zamani (2012) developed an efficient catalytic process for synthesizing these derivatives using l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (Ghorbani‐Choghamarani & Zamani, 2012).
Miscellaneous Applications
This compound has also been identified in other research contexts. Ruther et al. (2007) found it as a component of the male sex pheromone in Nasonia vitripennis, a parasitoid wasp, suggesting its role in insect communication (Ruther et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNOZZVLWEBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188334 | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34790-24-4 | |
Record name | 4-Methyl-1H-quinazolin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34790-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034790244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinazolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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